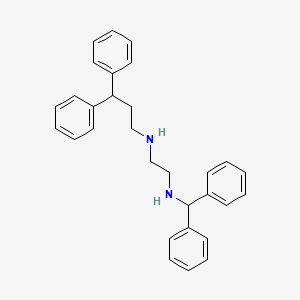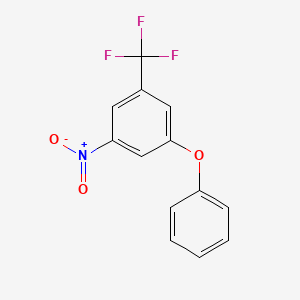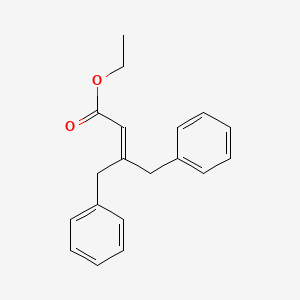
2-Butenoic acid, 4-phenyl-3-(phenylmethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4-phenyl-3-(phenylmethyl)-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a butenoic acid backbone with phenyl and phenylmethyl substituents, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-phenyl-3-(phenylmethyl)-, ethyl ester typically involves the esterification of 2-Butenoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The phenyl and phenylmethyl groups are introduced through specific substitution reactions on the butenoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-phenyl-3-(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and phenylmethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-Butenoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Butenoic acid, 4-phenyl-3-(phenylmethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-phenyl-3-(phenylmethyl)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The phenyl and phenylmethyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 4-phenyl-: Lacks the phenylmethyl and ethyl ester groups.
3-Butenoic acid, 4-phenyl-: Differs in the position of the double bond.
2-Butenoic acid, 4-phenyl-3-(phenylmethyl)-: Lacks the ethyl ester group.
Uniqueness
2-Butenoic acid, 4-phenyl-3-(phenylmethyl)-, ethyl ester is unique due to the combination of its ester functional group and the presence of both phenyl and phenylmethyl substituents
Properties
CAS No. |
198547-74-9 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
ethyl 3-benzyl-4-phenylbut-2-enoate |
InChI |
InChI=1S/C19H20O2/c1-2-21-19(20)15-18(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3 |
InChI Key |
CJVBPXCZTMDQPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



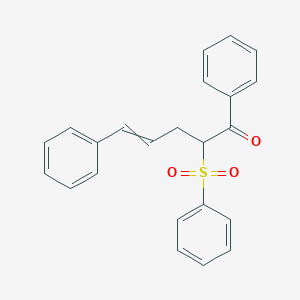
silane](/img/structure/B12573860.png)
![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
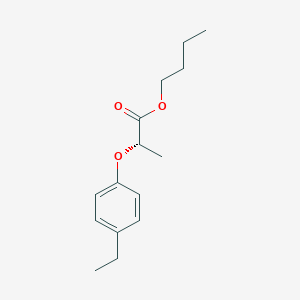
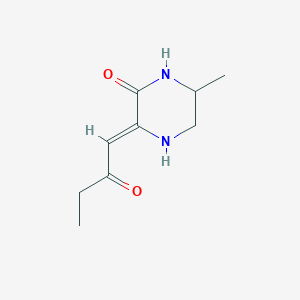
![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)


![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)
